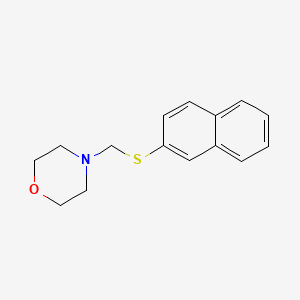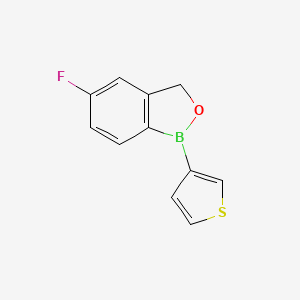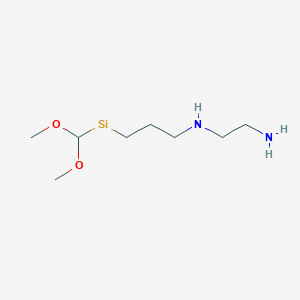
3-(2-Amino ethylamino)propyldimethoxymethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane is a colorless, strongly alkaline liquid with an amine smell. It is highly sensitive to hydrolysis and is known for its diamino-functional silane properties. This compound is capable of providing good adhesion, superior elongation, and flexibility at the polymer-substrate interface .
Métodos De Preparación
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane is typically synthesized by reacting 3-aminopropyltrimethoxysilane with aminoethyl chloride under suitable conditions . The industrial production methods involve the use of controlled reaction environments to ensure the purity and stability of the compound.
Análisis De Reacciones Químicas
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanol groups.
Condensation: Can react with other silanes or silanols to form siloxane bonds.
Substitution: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include water, alcohols, and acidic or basic catalysts. Major products formed from these reactions include siloxane polymers and modified silanes.
Aplicaciones Científicas De Investigación
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2-aminoethylamino)propyl-dimethoxymethylsilane involves its ability to form strong covalent bonds with various substrates. The amino groups react with functional groups on the substrate surface, leading to improved adhesion and stability. The silane groups can undergo hydrolysis and condensation reactions, forming siloxane bonds that enhance the mechanical properties of the material .
Comparación Con Compuestos Similares
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane can be compared with other similar compounds such as:
- 3-(2-Aminoethylamino)propyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- 3-Aminopropyltriethoxysilane
- 3-Glycidyloxypropyltrimethoxysilane
- 3-Mercaptopropyltrimethoxysilane
These compounds share similar functional groups and properties but differ in their specific applications and reactivity. 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane is unique due to its reduced alkoxy functionality, which provides higher stability in aqueous environments and lower reactivity, making it suitable for waterborne systems .
Propiedades
Fórmula molecular |
C8H20N2O2Si |
|---|---|
Peso molecular |
204.34 g/mol |
InChI |
InChI=1S/C8H20N2O2Si/c1-11-8(12-2)13-7-3-5-10-6-4-9/h8,10H,3-7,9H2,1-2H3 |
Clave InChI |
MJLAKHYBSUMDOB-UHFFFAOYSA-N |
SMILES canónico |
COC(OC)[Si]CCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


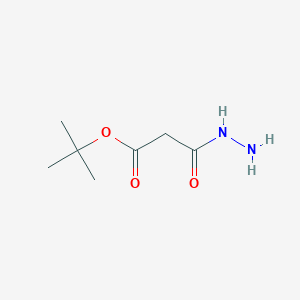
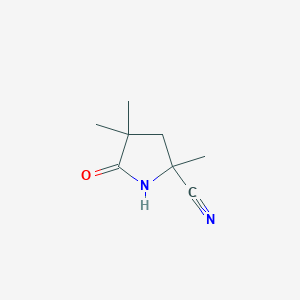
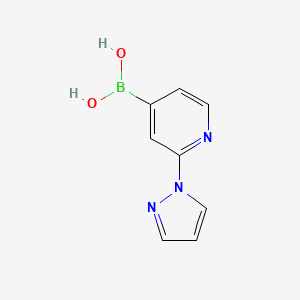
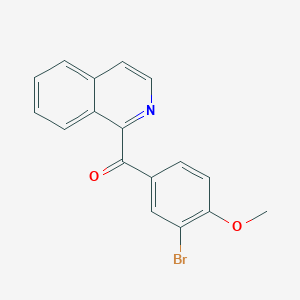
![N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide](/img/structure/B13999537.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro-3-(phenylmethyl)-5-(trichloromethyl)-](/img/structure/B13999545.png)
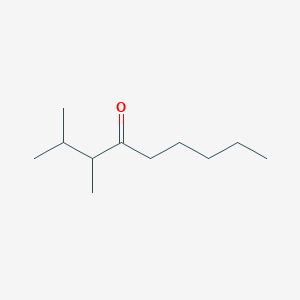
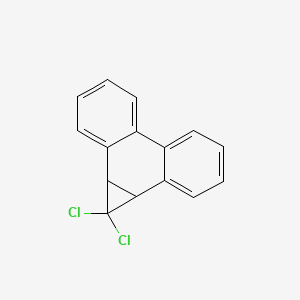
![6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13999566.png)
![3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide;ethanesulfonic acid](/img/structure/B13999573.png)
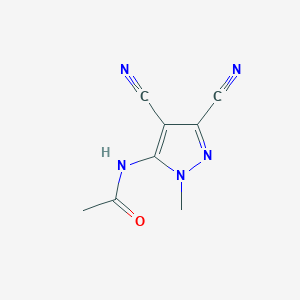
![2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B13999581.png)
